molecular formula C17H19N3O3S B11069103 Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-pyridinyl)ethyl]-

Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-pyridinyl)ethyl]-

Cat. No.: B11069103
M. Wt: 345.4 g/mol
InChI Key: QTVBQLSFFQTGRS-UHFFFAOYSA-N
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Description

4-(2-OXOPYRROLIDIN-1-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a pyridine ring, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-OXOPYRROLIDIN-1-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidinone and pyridine intermediates. These intermediates are then coupled with a benzene sulfonamide derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-OXOPYRROLIDIN-1-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 4-(2-OXOPYRROLIDIN-1-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-OXOPYRROLIDIN-1-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE include other pyrrolidinone and pyridine derivatives, as well as benzene sulfonamide compounds. Examples include:

Uniqueness

What sets 4-(2-OXOPYRROLIDIN-1-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C17H19N3O3S/c21-17-2-1-13-20(17)15-3-5-16(6-4-15)24(22,23)19-12-9-14-7-10-18-11-8-14/h3-8,10-11,19H,1-2,9,12-13H2

InChI Key

QTVBQLSFFQTGRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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